molecular formula C17H20ClN3O3S B2510689 2-((5-((4-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide CAS No. 919716-43-1

2-((5-((4-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide

Cat. No.: B2510689
CAS No.: 919716-43-1
M. Wt: 381.88
InChI Key: RGJIDKJMELPMIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-((4-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide is a synthetic compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure with a 1,3,4-oxadiazole ring, a chlorophenoxy group, and a cyclohexylacetamide moiety, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((4-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide typically involves multiple steps. One common method starts with the preparation of 5-((4-chlorophenoxy)methyl)-1,3,4-oxadiazole-2-thiol, which is then reacted with N-cyclohexylacetamide under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((5-((4-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions could result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-((5-((4-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-((4-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide involves its interaction with specific molecular targets and pathways. For instance, its anti-acetylcholinesterase activity suggests that it inhibits the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function and offering therapeutic benefits for neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-((5-((4-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide apart is its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity. Its potential as a drug candidate for neurodegenerative disorders further highlights its uniqueness and importance in scientific research.

Properties

IUPAC Name

2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3S/c18-12-6-8-14(9-7-12)23-10-16-20-21-17(24-16)25-11-15(22)19-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJIDKJMELPMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(O2)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.